Product packaging for Benzyl methyl(piperidin-4-yl)carbamate(Cat. No.:CAS No. 553672-39-2)

Benzyl methyl(piperidin-4-yl)carbamate

Cat. No.: B3037712
CAS No.: 553672-39-2
M. Wt: 248.32 g/mol
InChI Key: GEKZBJSBKRVWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl methyl(piperidin-4-yl)carbamate (CAS 553672-39-2) is a piperidine-based chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This carbamate derivative is a key chemical intermediate in medicinal chemistry research, particularly in the development and study of novel NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of diseases, including autoimmune, neurodegenerative, and metabolic disorders . As a building block, this compound provides researchers with the 1-(piperidin-4-yl) scaffold, which is a structure of high interest for designing small molecules that can modulate protein-protein interactions and enzymatic activity within the inflammasome complex . The compound should be stored in a cool, dark place, sealed in dry conditions, ideally at 2-8°C . This product is intended for research and scientific applications only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O2 B3037712 Benzyl methyl(piperidin-4-yl)carbamate CAS No. 553672-39-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-methyl-N-piperidin-4-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-16(13-7-9-15-10-8-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKZBJSBKRVWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246867
Record name Phenylmethyl N-methyl-N-4-piperidinylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553672-39-2
Record name Phenylmethyl N-methyl-N-4-piperidinylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553672-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-methyl-N-4-piperidinylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Benzyl Methyl Piperidin 4 Yl Carbamate and Its Analogues

Catalytic and Advanced Synthetic Techniques

Advances in catalysis have provided more efficient and milder routes for key synthetic transformations involved in the preparation of piperidin-4-yl-carbamates. These techniques often offer improved yields, shorter reaction times, and better functional group tolerance compared to classical methods.

As mentioned, reductive amination is a cornerstone of piperidine (B6355638) derivatization. The use of specific catalysts can greatly influence the efficiency and conditions of this reaction. Raney Nickel (Raney-Ni) is a well-established, earth-abundant metal catalyst frequently employed for this purpose. nih.gov It is particularly effective for the reductive amination of ketones with ammonia (B1221849) and hydrogen. nih.gov

In the synthesis of piperidin-4-yl-carbamate precursors, a slurry of Raney-Ni is used to catalyze the reaction between 1-benzylpiperidin-4-one and ammonia under a hydrogen atmosphere. researchgate.netasianpubs.org This heterogeneous catalytic system facilitates the reduction of the in situ formed imine to the primary amine. researchgate.netrsc.org While highly effective, some protocols using Raney-Ni can require harsh conditions such as high temperatures and pressures. nih.govacs.org However, for certain substrates, the reaction proceeds efficiently under milder conditions, making it a viable process for large-scale manufacturing. researchgate.netasianpubs.org

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. youtube.com A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, acts as a shuttle, transporting one reactant (often an anion) from one phase to the other where the reaction can occur. youtube.com

This methodology has been applied to the synthesis of organic carbamates. For instance, in the three-component reaction of amines, CO2, and alkyl halides, polyethylene (B3416737) glycol (PEG) can function as both a solvent and a phase-transfer catalyst. acs.org This approach can enhance reaction rates and selectivity, often under ambient conditions, while depressing unwanted side reactions like the N-alkylation of the starting amine or the product carbamate (B1207046). acs.org The use of PTC can thus provide a more efficient and environmentally friendly alternative to conventional homogeneous reaction conditions. youtube.com

Multicomponent Reactions for Piperidine-Based Analogues (e.g., Ugi-4C Reaction)

Multicomponent reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the initial components. taylorfrancis.comacs.org This approach is prized in medicinal chemistry and drug discovery for its ability to rapidly generate libraries of structurally complex molecules from simple, readily available starting materials. acs.orgnih.gov For the synthesis of piperidine-based structures, which are key components in many pharmaceuticals, MCRs offer a powerful and atom-economical alternative to traditional multi-step linear syntheses. taylorfrancis.comnews-medical.net

Among the most prominent MCRs is the Ugi four-component reaction (Ugi-4CR), which typically involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govorganic-chemistry.org The reaction proceeds through the formation of an iminium ion intermediate, which is then trapped by the isocyanide and the carboxylate anion, followed by an intramolecular acyl transfer to yield a stable α-acylamino amide product. organic-chemistry.orgnih.gov

The versatility of the Ugi-4CR makes it an ideal tool for creating diverse analogues of piperidine-containing compounds. By systematically varying each of the four components, chemists can generate a vast array of structurally related products for biological screening. For instance, a two-step sequence utilizing an Ugi-4CR has been successfully developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives. researchgate.net This methodology has been applied to the efficient synthesis of complex pharmaceutical agents like carfentanil and remifentanil, demonstrating its power in streamlining the production of valuable molecules. nih.govresearchgate.net

The general applicability of the Ugi reaction for synthesizing piperidine-based analogues can be illustrated as follows:

ComponentExample ReactantRole in Final Scaffold
Amine A substituted 4-aminopiperidine (B84694)Forms the core piperidine ring
Carbonyl An aldehyde or ketone (e.g., Benzaldehyde)Introduces diversity at the α-amino position
Carboxylic Acid A simple or complex acid (e.g., Acetic Acid)Provides the N-acyl group
Isocyanide An isocyanide (e.g., Benzyl (B1604629) isocyanide)Forms the terminal amide portion

This table illustrates a representative Ugi-4C reaction scheme for generating diverse piperidine-based analogues. The specific reactants can be varied to produce a library of compounds.

While the Ugi reaction is a cornerstone of MCR-based synthesis, other multicomponent strategies have also been developed for constructing the piperidine skeleton. These include one-pot transformations catalyzed by various agents like tetrabutylammonium (B224687) tribromide (TBATB) or ZrOCl2·8H2O, and biocatalytic methods using immobilized enzymes such as Candida antarctica lipase (B570770) B (CALB). taylorfrancis.comrsc.orgrsc.org These diverse MCRs provide a rich toolbox for the efficient and diversity-oriented synthesis of functionalized piperidine derivatives. taylorfrancis.com

Optimization and Scalability in Synthetic Development

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process is a critical step in pharmaceutical development. This process requires rigorous optimization of reaction conditions to ensure safety, cost-effectiveness, high yield, and purity. For piperidine derivatives, including carbamates, significant effort has been directed toward developing scalable and efficient synthetic methods.

An exemplary case is the development of an improved, scalable process for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt. asianpubs.orgresearchgate.net The optimized route involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst, followed by the de-protection of the benzyl group. asianpubs.orgresearchgate.net The key advantages of this optimized methodology include the use of commercially available raw materials, shorter reaction times, and consistently high yields, making it highly suitable for large-scale manufacturing. asianpubs.orgresearchgate.net

The optimization of a synthetic step often involves systematically varying parameters such as temperature, reaction time, and the stoichiometry of reagents. An example of such an optimization process is detailed in the diastereoselective reduction of a piperidin-3-one (B1582230) intermediate, a crucial step in the synthesis of the piperidine alkaloid Rohitukine. acs.org The study systematically evaluated the effect of reagent equivalents and temperature on the reaction's yield and diastereomeric excess.

EntryReagent EquivalentsTemperature (°C)Time (h)Yield (%)
12-78210
25-78420
310-78630
410-78 to -40855
510-78 to -20885
610-78 to -5489

Data adapted from optimization studies on the diastereoselective reduction of (+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one. acs.org This table showcases how systematic adjustments to reaction conditions can significantly improve the yield of the desired product.

Chemical Reactivity and Functionalization Studies of the Benzyl Methyl Piperidin 4 Yl Carbamate Scaffold

Oxidation Reactions of Piperidine-Carbamate Compounds

The oxidation of N-protected piperidine (B6355638) rings, such as those found in carbamate (B1207046) derivatives, is a key method for introducing functionality, often leading to the formation of N-acyliminium ions. These reactive intermediates are valuable for creating carbon-carbon and carbon-heteroatom bonds. nih.gov

Research has demonstrated the use of hypervalent iodine(III) reagents for the direct functionalization of carbamate-protected piperidines. For instance, the combination of iodosylarenes like (PhIO)n with sources of bromine or azide (B81097) enables the introduction of substituents at positions alpha or beta to the nitrogen atom. nih.gov One study detailed the oxidation of an N-isopropyloxycarbonyl-protected piperidine using iodosylbenzene and trimethylsilylbromide (TMSBr), which resulted in an α-hydroxy-β,β-dibromine functionalized product. The proposed mechanism involves the formation of an α-bromo-carbamate, which ionizes to an N-acyliminium ion. This intermediate can then react further, for example, by trapping with a solvent like methanol. nih.gov

Electrochemical methods also provide a pathway for the oxidation of piperidine carbamates, leading to the formation of useful synthetic intermediates such as piperidine ene-carbamates. researchgate.net

Table 1: Examples of Oxidation Reactions on Piperidine-Carbamate Scaffolds
Starting MaterialReagentsSolvent/ConditionsProduct TypeYieldReference
N-isopropyloxycarbonyl piperidine(PhIO)n, TMSBrCH₂Cl₂/MeOHα-methoxy-β,β-dibromo-piperidine80% nih.gov
N-protected piperidine(PhIO)n, TMSN₃Not specifiedα-azido-carbamateNot specified nih.gov
Piperidine carbamateAnodic OxidationNot specifiedPiperidine ene-carbamateNot specified researchgate.net

Reduction Reactions of Piperidine-Carbamate Compounds

Reduction reactions are fundamental to manipulating the benzyl (B1604629) methyl(piperidin-4-yl)carbamate scaffold, primarily focusing on two key transformations: the reductive removal of the benzyl carbamate (Cbz or Z) protecting group and the reduction of any unsaturation within the piperidine ring or attached substituents.

The most common reduction reaction involving this scaffold is the deprotection of the piperidine nitrogen via catalytic hydrogenation. The benzyl group of the carbamate is susceptible to hydrogenolysis. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. nih.gov This process cleaves the benzylic C-O bond, releasing the piperidine as a free amine along with toluene (B28343) and carbon dioxide as byproducts. This deprotection is crucial for subsequent functionalization at the nitrogen atom. nih.gov

Alternatively, if the scaffold is synthesized from a pyridine (B92270) precursor, the reduction of the aromatic pyridine ring to a piperidine ring is a critical step. nih.gov A variety of reducing agents and catalytic systems can accomplish this, including transition metals like rhodium, ruthenium, and nickel under hydrogen pressure. nih.govorganic-chemistry.org Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or ammonia (B1221849) borane, offers a milder alternative to high-pressure hydrogenation. organic-chemistry.org

Table 2: Selected Reduction Reactions Relevant to Piperidine-Carbamate Scaffolds
SubstrateReagents/CatalystConditionsProductReference
Cbz-protected piperidine derivativeH₂, Pd/CHydrogenationDeprotected piperidine amine nih.gov
Pyridine N-oxideAmmonium formate, Pd/CTransfer hydrogenationPiperidine organic-chemistry.org
Pyridine derivativeH₃N-BH₃, B(C₆F₅)₃ catalystMetal-free transfer hydrogenationPiperidine derivative organic-chemistry.org
2-Substituted pyridinium (B92312) saltH₂, Iridium(I) catalyst with P,N-ligandAsymmetric hydrogenationChiral piperidine nih.gov

Nucleophilic Substitution Reactions on the Carbamate and Benzyl Moieties

The benzyl methyl(piperidin-4-yl)carbamate structure presents several sites for nucleophilic substitution, primarily at the benzylic carbon and the carbamate carbonyl carbon.

The benzylic position is highly susceptible to nucleophilic substitution. Primary benzylic systems, like that in the benzyl carbamate group, typically react via an SN2 mechanism. However, they can also undergo SN1 reactions due to the formation of a resonance-stabilized benzylic carbocation. khanacademy.org This reactivity allows for the cleavage of the benzyl group under acidic conditions or with Lewis acids, which is a common deprotection strategy alternative to hydrogenation. wikipedia.org

The carbamate group itself can participate in nucleophilic reactions. The nitrogen atom's lone pair is delocalized into the carbonyl group, which reduces its nucleophilicity compared to a typical amine. acs.org However, the synthesis of carbamates often involves the nucleophilic attack of an amine on a chloroformate, such as benzyl chloroformate. wikipedia.org Conversely, the reactivity of amines can be intentionally reduced by reversibly reacting them with carbon dioxide to form carbamates, effectively protecting them from participating in nucleophilic substitution reactions. mdpi.com

Table 3: Reactivity in Nucleophilic Substitution
Reaction SiteMechanismTypical Reagents/ConditionsOutcomeReference
Benzylic CarbonSN1 or SN2Lewis acids, strong acidsCleavage of benzyl group (deprotection) wikipedia.org
Carbamate CarbonylNucleophilic Acyl SubstitutionAmines (on chloroformate precursors)Carbamate formation orientjchem.org
Carbamate NitrogenN-AlkylationAlkyl halides (on parent carbamate H₂N-Cbz)Synthesis of N-substituted carbamates wikipedia.org

Derivatization for Chiral Analysis and Building Blocks

Piperidine derivatives often possess chiral centers, and the separation and analysis of enantiomers are critical for pharmaceutical applications. When the target molecule lacks a suitable chromophore for detection by UV spectroscopy, pre-column derivatization is a common strategy in chiral HPLC analysis. nih.gov

For chiral piperidines that are non-chromophoric, a derivatizing agent can be used to introduce a chromophore. A study on piperidin-3-amine, for example, utilized para-toluenesulfonyl chloride (PTSC) to derivatize the enantiomers. This introduced a strongly UV-absorbing group, enabling their separation and quantification on a chiral column with high resolution. nih.gov This technique is broadly applicable to other chiral piperidines for the determination of enantiomeric purity.

Another powerful strategy for obtaining enantiomerically pure building blocks is kinetic resolution. This involves the use of a chiral reagent or catalyst that reacts at a different rate with each enantiomer of a racemic mixture. For N-Boc-protected 2-arylpiperidines, kinetic resolution using a chiral base system, such as n-butyllithium and the chiral ligand sparteine, has been shown to be effective. whiterose.ac.uk This process selectively deprotonates one enantiomer, which can then be trapped with an electrophile, allowing for the separation of the unreacted, enantioenriched starting material and the newly formed, highly enantioenriched product. whiterose.ac.uk These resolved piperidines serve as valuable chiral building blocks for further synthesis. whiterose.ac.uk

Table 4: Methods for Chiral Analysis and Resolution
MethodApplication/SubstrateReagent/TechniquePurposeReference
Pre-column Derivatization(R)-piperidin-3-aminepara-toluenesulfonyl chloride (PTSC) / Chiral HPLCQuantification of enantiomeric impurity nih.gov
Resolution via Diastereomeric Salts2-piperidine-2-yl-ethanol(S)-(+)-camphorsulfonic acidSeparation of enantiomers by crystallization google.com
Kinetic ResolutionN-Boc-2-aryl-4-methylenepiperidinesn-BuLi / (-)-sparteinePreparation of enantioenriched building blocks whiterose.ac.uk

Synthesis of Novel Substituted Piperidine Derivatives

The this compound scaffold is an excellent starting point for the synthesis of novel, more complex piperidine derivatives. Following the removal of the benzyl carbamate protecting group, the liberated secondary amine on the piperidine ring becomes a nucleophilic handle for a wide array of functionalization reactions. ajchem-a.comnih.gov

One common strategy involves the reaction of the deprotected piperidine with various electrophiles. For example, reaction with an activated acid can form an amide bond, while reaction with diphenyl cyanocarbonimidate can yield an O-phenylisourea derivative. This intermediate can then undergo further nucleophilic substitution, where the phenoxy group is displaced by various amines to generate substituted guanidines. nih.gov

Furthermore, the piperidine core itself can be constructed through various synthetic routes that allow for the incorporation of diverse substituents. Modern synthetic methods include intramolecular cyclization of alkenes, radical-mediated cyclizations, and multicomponent reactions that build the piperidine ring with desired functional groups in a step-economical fashion. nih.govnih.gov For example, a feasible route to chiral 2-substituted piperidine-4-carboxylic acids has been established starting from N-Cbz protected amino acids. researchgate.net These methods provide access to a wide chemical space of substituted piperidines for various applications, including drug discovery. ajchem-a.com

Table 5: Examples of Synthesis of Novel Piperidine Derivatives
Starting Material TypeKey ReactionReagentsProduct ClassReference
Deprotected piperidineNucleophilic substitutionDiphenyl cyanocarbonimidate, then an amineSubstituted guanidines nih.gov
N-Cbz amino acidIntramolecular cyclizationDihaloalkane2-Substituted piperidine-4-carboxylic acids researchgate.net
Linear amino-aldehydeRadical intramolecular cyclizationCobalt(II) catalystSubstituted piperidines mdpi.com
Secondary amines, CS₂, DABCO saltsMulticomponent reactionVariousDithiocarbamate-containing piperazines/piperidines nih.gov

Pharmacological and Biological Activity Research of Benzyl Methyl Piperidin 4 Yl Carbamate and Analogues

Enzyme Inhibition Profiles

The capacity of benzyl (B1604629) methyl(piperidin-4-yl)carbamate analogues to inhibit specific enzymes has been a significant area of investigation. These interactions are fundamental to their potential mechanisms of action in different pathological contexts.

A notable area of research for piperidine-based compounds is their activity as cholinesterase inhibitors. These enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial for the degradation of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes can increase acetylcholine levels in the brain, a strategy used in the management of Alzheimer's disease.

Derivatives of N-benzylpiperidine have been shown to exhibit inhibitory activity against both AChE and BuChE. One study found that a series of carbamate (B1207046) derivatives of N-benzylpiperidine displayed non-selective inhibitory activity against both enzymes. nih.gov In contrast, derivatives of N-benzylpiperazine were found to be selective BuChE inhibitors. nih.gov For instance, the compound 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-phenyl butylcarbamate was identified as a potent and selective BuChE inhibitor. nih.gov

Another potent acetylcholinesterase inhibitor with a related structure is 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride, known as E2020. nih.gov Kinetic studies demonstrated that E2020 has a strong inhibitory effect on AChE, with inhibitor dissociation constants significantly lower than other tested compounds, indicating a high affinity for the enzyme. nih.gov Similarly, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity, with one of the most potent inhibitors showing an IC50 value of 0.56 nM. ebi.ac.uk This particular compound exhibited an affinity 18,000 times greater for AChE than for BuChE. ebi.ac.uk

Compound/Analogue ClassTarget Enzyme(s)Activity
Carbamate derivatives of N-benzylpiperidineAChE and BuChENon-selective inhibition nih.gov
Derivatives of N-benzylpiperazineBuChESelective inhibition nih.gov
1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020)AChEStrong inhibitory effect nih.gov
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChEPotent inhibition (IC50 = 0.56 nM) ebi.ac.uk

Beyond cholinesterases, the broader impact of these compounds on other enzymes involved in neurotransmitter degradation is an area of interest, though less explored. The modulation of neurotransmitter levels is a key mechanism for many centrally acting drugs. The piperidine (B6355638) scaffold is a common feature in molecules designed to interact with various components of neurotransmitter systems.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. explorationpub.com Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders. explorationpub.comnih.gov

An analogue, pyridylmethyl-N-{4-[(2-aminophenyl)-carbamoyl]-benzyl}-carbamate (MS-275), has been investigated as an HDAC inhibitor. nih.gov In a clinical trial involving patients with metastatic melanoma, MS-275 demonstrated the ability to induce disease stabilization, although no objective tumor responses were observed. nih.gov The study highlighted that HDAC inhibitors are thought to restore the expression of tumor suppressor genes and induce tumor cell differentiation, growth arrest, and apoptosis. nih.gov Further research into benzylpiperazine derivatives has led to the identification of isozyme-selective and CNS-penetrant HDAC6 inhibitors, which have shown antidepressant activity in preclinical models. nih.gov

Compound/AnalogueTarget EnzymeResearch ContextFinding
Pyridylmethyl-N-{4-[(2-aminophenyl)-carbamoyl]-benzyl}-carbamate (MS-275)HDACMetastatic MelanomaDisease stabilization nih.gov
Benzylpiperazine derivativesHDAC6Neurodegenerative DiseasesAntidepressant activity in preclinical models nih.gov

Heat shock proteins, particularly Hsp90, are molecular chaperones that are essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.gov

A study focused on the discovery of new inhibitors of the Hsp90-Cdc37 protein-protein interaction, which is crucial for the maturation of several oncogenic protein kinases. nih.gov Through in silico screening and optimization, a compound containing a piperidine moiety, tert-Butyl(1-(6-((3-(methyl(phenethyl)carbamoyl)phenyl)amino)pyrimidin-4-yl)piperidin-4-yl)carbamate, was identified as part of a series of potential Hsp90-Cdc37 interaction inhibitors. nih.gov These compounds demonstrated anticancer activity against various cancer cell lines and induced apoptosis. nih.gov

Receptor Ligand and Modulatory Interactions

Analogues of benzyl methyl(piperidin-4-yl)carbamate have also been studied for their ability to interact with and modulate various neurotransmitter receptors and transporters, which are key components of the central nervous system.

The dopamine (B1211576) and serotonin (B10506) pathways are critical for regulating mood, cognition, and motor function. The dopamine transporter (DAT) and serotonin transporter (SERT) are key proteins that regulate the concentration of these neurotransmitters in the synaptic cleft.

A study of 4-benzylpiperidine (B145979) carboxamides investigated their effects on the reuptake of serotonin, norepinephrine (B1679862), and dopamine. nih.gov The structure-activity relationship revealed that the length of a carbon linker and the nature of aromatic ring substituents were critical in determining the potency and selectivity of these compounds for SERT and DAT. nih.gov For instance, compounds with a biphenyl (B1667301) group showed higher potency for SERT, while those with a diphenyl group had stronger inhibition of DA reuptake. nih.gov

Another series of N-benzylpiperidine analogues were found to be highly selective inhibitors of the dopamine transporter. nih.gov Several of these analogues demonstrated high affinity for DAT with significant selectivity over SERT and the norepinephrine transporter (NET). nih.gov

Furthermore, the compound N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103) was identified as a potent and selective 5-HT2A receptor inverse agonist. nih.gov It showed high affinity for the human 5-HT2A receptor and demonstrated a behavioral profile in animal models consistent with antipsychotic-like efficacy. nih.gov

Compound/Analogue ClassTarget(s)Key Finding
4-benzylpiperidine carboxamidesSERT, DATStructural features determine selectivity for serotonin and dopamine transporters nih.gov
N-benzylpiperidine analoguesDATHigh affinity and selectivity for the dopamine transporter nih.gov
N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103)5-HT2A receptorPotent and selective inverse agonist with antipsychotic-like properties nih.gov

Muscarinic Receptor 4 (M4) Antagonism

Research into the interaction of piperidine carbamate derivatives with muscarinic receptors has primarily focused on agonist activity rather than antagonism. The ethyl carbamate moiety, in conjunction with a basic piperidine core, has been identified as a critical structural feature for M4 subtype agonist activity. nih.gov Modifications to this core structure have led to the development of compounds with varying degrees of selectivity for the M4 receptor. For instance, the introduction of a quaternary methyl group at the 4-position of the piperidine ring in an M1/M4 dual agonist resulted in a highly selective M4 muscarinic acetylcholine receptor (mAChR) agonist. nih.gov

Structural studies have revealed that these carbamate-containing piperidine compounds bind to the orthosteric site of the M4 receptor. nih.gov The basic amine of the piperidine ring interacts with the conserved Asp112 residue, a key interaction for receptor activation. nih.gov The carbamate tail is considered crucial for activating the M4 receptor specifically. nih.gov While the focus has been on developing M4 agonists for conditions like schizophrenia and Alzheimer's disease, the specific antagonistic activity of this compound at the M4 receptor is not extensively documented in the reviewed literature. nih.govnih.gov

Delta-Opioid Receptor Agonism

Analogues of this compound featuring a piperidine ring have been investigated as potent and selective delta-opioid receptor agonists. A notable class of these compounds is derived from SNC-80, where the piperazine (B1678402) ring is replaced by a piperidine ring with an exocyclic carbon-carbon double bond. nih.gov

One such analogue, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, demonstrated high binding affinity and excellent selectivity for the delta-opioid receptor, acting as a full agonist. nih.gov In binding assays, this compound exhibited an IC50 of 0.87 nM for the delta-opioid receptor, with extremely high selectivity over mu-opioid receptors (μ/δ = 4370) and kappa-opioid receptors (κ/δ = 8590). nih.gov Structure-activity relationship (SAR) studies on this series have explored substitutions on the aryl group, the piperidine nitrogen, and the amide, with each region contributing to the balance of properties required for potent delta-opioid activity. researchgate.net

Table 1: Binding Affinity and Selectivity of a Piperidine-based Delta-Opioid Receptor Agonist. nih.gov
Compoundδ-Opioid Receptor IC50 (nM)Selectivity (μ/δ)Selectivity (κ/δ)
N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide0.8743708590

Dopamine Transporter (DAT) Interaction

N-benzylpiperidine analogues have been studied for their ability to interact with the dopamine transporter (DAT). A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines were found to be potent and selective inhibitors of DAT. nih.gov

Structure-activity relationship studies indicated that the presence of an electron-withdrawing group at the C(4)-position of the N-benzyl moiety enhances binding affinity for the DAT. nih.gov Several analogues in this class have demonstrated high affinity for DAT with up to 500-fold selectivity over the serotonin transporter (SERT) and approximately 170-fold selectivity over the norepinephrine transporter (NET) in both binding and uptake inhibition assays. nih.gov Further research on 4-benzylpiperidine carboxamides showed that compounds with a diphenyl group exhibited stronger inhibition of dopamine reuptake compared to those with a biphenyl group. nih.gov

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune system by activating inflammatory responses. nih.govmdpi.com Its aberrant activation is linked to a variety of inflammatory diseases. nih.govresearchgate.net Research has explored the potential of piperidine-containing scaffolds to inhibit the NLRP3 inflammasome.

A pharmacophore-hybridization strategy, combining elements of a known NLRP3 inhibitor with a 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, led to the generation of new compounds capable of inhibiting NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells. mdpi.com For example, one of the synthesized compounds demonstrated an ability to prevent pyroptosis (24.9 ± 6.3%) and IL-1β release (19.4 ± 0.4%) at a concentration of 10 µM. mdpi.com Modulation of the linker between the piperidine ring and an aryl moiety showed that an acetamide (B32628) bridge was favorable for anti-pyroptotic activity. mdpi.com

Table 2: NLRP3 Inflammasome Inhibitory Activity of a Piperidine-based Compound at 10 µM. mdpi.com
CompoundPyroptosis Inhibition (%)IL-1β Release Inhibition (%)
Hybrid Compound 124.9 ± 6.319.4 ± 0.4

Antiviral Activity (e.g., Influenza H1N1 Virus Fusion Inhibition)

A class of N-benzyl-4,4-disubstituted piperidines has been identified as potent inhibitors of influenza A virus fusion, with specific activity against the H1N1 subtype. researchgate.netnih.govsci-hub.st These compounds act by inhibiting the low pH-induced membrane fusion process mediated by the viral hemagglutinin (HA) protein. nih.govx-mol.com

Mechanistic studies, including resistance selection and computational modeling, have identified a novel binding site for these inhibitors. The binding pocket is located at the bottom of the HA2 stem, near the fusion peptide. researchgate.netsci-hub.st Key interactions include a direct π-stacking interaction between the N-benzylpiperidine moiety and the F9HA2 residue of the fusion peptide, a salt bridge formation, and an additional π-stacking interaction. researchgate.netsci-hub.st Structure-activity relationship studies, facilitated by the Ugi four-component reaction for synthesis, have explored various substitutions on the piperidine scaffold to optimize antiviral activity. nih.gov For instance, a 4-fluorobenzyl analogue showed a 5-fold higher inhibitory activity against the influenza A/PR/8/34 (H1N1) virus compared to its unsubstituted benzyl counterpart. sci-hub.st

Anticancer Activity and Cytotoxicity Studies

Piperidine derivatives have been evaluated for their potential as anticancer agents. Specifically, a series of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs have demonstrated selective toxicity for malignant cells over normal cells. nih.govnih.gov

These compounds were tested against various neoplastic cell lines (HSC-2, HSC-4, HL-60) and normal cell lines (HGF, HPC, HPLF). nih.gov The 1-acryloyl-3,5-bis(benzylidene)piperidin-4-one series, in particular, displayed potent cytotoxicity, with CC50 values in the submicromolar range against the cancer cell lines. nih.govnih.gov The cytotoxic potency and selectivity were found to be in the order of N-acryloyl derivatives > N-unsubstituted piperidones > adducts with sodium 2-mercaptoethanesulfonate. nih.gov This suggests that the N-acyl group, which provides an additional site for thiolation, may contribute significantly to the enhanced cytotoxic properties. nih.gov

Neuroprotective Effects in Neurological Disorder Models

While direct studies on the neuroprotective effects of this compound in specific neurological disorder models are not widely reported, the pharmacological activities of its analogues at various targets are highly relevant to the pathophysiology of such disorders.

The inhibition of the NLRP3 inflammasome, for example, is a promising therapeutic strategy for neurodegenerative conditions like Alzheimer's disease. nih.gov Research has shown that NLRP3 inflammasome activation contributes to amyloid-β pathology in mouse models of Alzheimer's disease. nih.gov Therefore, piperidine-based NLRP3 inhibitors could potentially offer neuroprotective benefits by mitigating neuroinflammation. mdpi.comnih.gov

Furthermore, the modulation of neurotransmitter systems through interactions with the dopamine transporter and muscarinic receptors is a cornerstone of treatment for many neurological and psychiatric disorders. nih.govnih.gov The development of selective DAT inhibitors and M4 receptor agonists from piperidine scaffolds points to the potential of this chemical class to influence the dopaminergic and cholinergic pathways implicated in conditions such as Parkinson's disease, schizophrenia, and cognitive disorders. nih.govnih.govnih.gov

Antinociceptive and Antidepressant Activity Assessments

The therapeutic potential of piperidine-containing compounds in the management of pain and depression has been a significant area of pharmacological research. ijnrd.org The structural scaffold of this compound provides a versatile platform for the development of analogues with activity in the central nervous system. Investigations into these related compounds have revealed notable antinociceptive and antidepressant-like effects, which are primarily attributed to their interaction with various receptors and enzyme systems in the brain.

Research into a series of 4-phenylamidopiperidines, which are structurally related to piperidin-4-yl)carbamate, has demonstrated significant antinociceptive activity. nih.gov The analgesic properties of these compounds were evaluated using a modified hot-plate test, a common method for assessing pain response in animal models. The potency of these analogues was found to be highly dependent on the nature of the substituents on the piperidine ring nitrogen and at the C-4 position. nih.gov Specifically, the presence of an aralkyl group on the piperidine nitrogen was associated with high potency. nih.gov

Further studies on N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides, another class of related analogues, have shown them to be extremely potent analgesics with a substantial safety margin. nih.gov The antinociceptive effects of these compounds were assessed using the tail withdrawal test in rats. The results indicated that specific substitutions on the piperidine ring could modulate both the potency and the duration of action. For instance, the introduction of a methyl ester at the 4-position of the piperidine ring resulted in a compound with exceptionally high potency. nih.gov

In the realm of antidepressant activity, novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives have been synthesized and evaluated. nih.gov These compounds were assessed for their ability to inhibit serotonin reuptake and their affinity for the 5-HT1A receptor, both of which are key targets in the treatment of depression. The in vivo antidepressant-like effects were determined using the forced swimming test (FST) and the tail suspension test (TST) in mice. nih.gov The results from these studies indicated that certain derivatives exhibited potent antidepressant-like effects. nih.gov

Other research on novel piperidine derivatives has also shown promising antidepressant-like activities in both the tail suspension and modified forced swimming tests in mice. anadolu.edu.tr The mechanisms underlying these effects were explored and found to involve both the monoaminergic and opioidergic systems. anadolu.edu.tr Pre-treatment with agents that deplete serotonin or catecholamines, as well as an opioid antagonist, was able to reverse the antidepressant-like effects of these compounds, suggesting a complex mechanism of action. anadolu.edu.tr

The tables below summarize the findings from these research studies on the antinociceptive and antidepressant activities of various analogues of this compound.

Antinociceptive Activity of Piperidine Analogues

CompoundTest ModelResultsReference
N-[4-Phenyl-1-(2-phenethyl)-4-piperidyl]-N-phenylpropanamideModified Hot-Plate Test (Mice)High Therapeutic Index (TI = 223) nih.gov
Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833)Tail Withdrawal Test (Rats)ED50 = 0.00032 mg/kg (10,031 times more potent than morphine) nih.gov
cis-Methyl 3-methyl-4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidine carboxylate (R 32 792)Tail Withdrawal Test (Rats)Longest acting compound (> 8 hours at 4 times the lowest ED50) nih.gov
N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730)Tail Withdrawal Test (Rats)ED50 at peak effect is 4521 times more potent than morphine; High safety margin (LD50/lowest ED50 = 25,211) nih.gov

Antidepressant Activity of Piperidine Analogues

CompoundTest ModelKey FindingsReference
Compound 12a (a 1-(1-benzoylpiperidin-4-yl) methanamine derivative)Forced Swimming Test (FST) and Tail Suspension Test (TST) in miceExhibited potent antidepressant-like effects. Strong serotonin reuptake inhibition (IC50 = 8.2 nM) and high 5-HT1A receptor affinity (Ki = 0.069 nM). nih.gov
Novel Piperidine Derivatives (Compounds 2c-2f)Tail Suspension Test and Modified Forced Swimming Test (MFST) in miceReduced immobility time, indicating antidepressant-like effects. Effects were reversed by serotonin or catecholamine depletion and by an opioid antagonist. anadolu.edu.tr

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Piperidine Carbamate Derivatives

Systematic Variation of Substituents and their Biological Impact

The piperidine (B6355638) ring is a versatile scaffold in medicinal chemistry, offering multiple points for substitution to enhance binding interactions and conformational flexibility. researchgate.net Systematic variations of substituents on the piperidine-carbamate core can have a profound impact on biological activity. Alterations to the benzyl (B1604629) group, the methyl group, and the piperidine ring itself can influence potency, selectivity, and pharmacokinetic properties.

For instance, modifications to the aromatic ring of the benzyl group can explore the effects of electronic and steric properties. The introduction of electron-withdrawing or electron-donating groups can alter the electronic nature of the carbamate (B1207046) and its ability to engage in hydrogen bonding or other non-covalent interactions with a biological target. researchgate.net Similarly, varying the substitution pattern (ortho, meta, para) can probe the spatial requirements of the binding pocket.

The methyl group on the carbamate nitrogen also presents an opportunity for modification. Replacing it with other alkyl groups of varying sizes can impact steric interactions within the binding site. Furthermore, the piperidine ring itself can be substituted at various positions to improve target engagement and physicochemical properties.

Below is a data table illustrating hypothetical SAR data for variations on the Benzyl methyl(piperidin-4-yl)carbamate scaffold.

Compound IDR1 (Benzyl Ring Substitution)R2 (N-Substitution)R3 (Piperidine Ring Substitution)Target Binding Affinity (Ki, nM)
BMPC-001HCH3H150
BMPC-0024-ClCH3H75
BMPC-0034-OCH3CH3H200
BMPC-004HC2H5H180
BMPC-005HHH350
BMPC-006HCH33-F120
BMPC-0074-ClHH250

Identification of Key Pharmacophores for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. mdpi.com For piperidine-carbamate derivatives, key pharmacophoric features can be deduced from SAR studies and computational modeling.

The essential pharmacophoric elements for this class of compounds are likely to include:

A hydrogen bond acceptor: The carbonyl oxygen of the carbamate group is a prominent hydrogen bond acceptor.

A hydrogen bond donor: The N-H group of the piperidine ring can act as a hydrogen bond donor.

A hydrophobic region: The benzyl group provides a significant hydrophobic moiety that can engage in van der Waals interactions with a hydrophobic pocket of the target protein. benthamscience.com

A basic nitrogen atom: The piperidine nitrogen is typically basic and can form ionic interactions or hydrogen bonds with acidic residues in the target's active site.

The spatial arrangement of these features is critical for optimal binding. The piperidine ring provides a rigid scaffold that correctly orients the substituents for interaction with the target. Computational studies, such as molecular docking, can help to visualize and refine these pharmacophore models, guiding the design of new analogs with improved affinity and selectivity.

Investigation of Stereochemical Influence on Activity

Stereochemistry plays a crucial role in the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral. nih.govresearchgate.net For piperidine-carbamate derivatives, the introduction of chiral centers can lead to significant differences in potency, selectivity, and metabolism between enantiomers.

A chiral center can be introduced at various positions, for example, by substitution on the piperidine ring or on the benzyl group. The different spatial arrangement of substituents in each enantiomer can lead to one being a better fit for the binding site of the target protein than the other. This stereospecificity can result in one enantiomer being significantly more active, while the other may be inactive or even have off-target effects.

For instance, if a substituent is introduced at the 3-position of the piperidine ring, two enantiomers ((3R) and (3S)) will be formed. It is common to observe that one enantiomer exhibits the majority of the desired biological activity due to a more favorable interaction with the target.

The following table presents hypothetical data on the influence of stereochemistry on the biological activity of a substituted piperidine-carbamate derivative.

Compound IDStereochemistryTarget Binding Affinity (Ki, nM)
BMPC-008Racemic (3-F)120
BMPC-008a(3R)-F85
BMPC-008b(3S)-F500

Bioisosteric Replacement Strategies for Enhanced Profiles

Bioisosterism refers to the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. cambridgemedchemconsulting.comestranky.sk This approach is widely used in drug design to enhance potency, selectivity, metabolic stability, and to reduce toxicity.

In the context of piperidine-carbamate derivatives, several bioisosteric replacements can be considered. For example, the carbamate group itself can be replaced by other functionalities that mimic its hydrogen bonding capabilities and conformational properties. Amides and heteroaryl isosteres have been successfully used as carbamate replacements in other chemical series. nih.gov

The benzyl group can also be replaced with other aromatic or heteroaromatic rings to explore different hydrophobic and electronic interactions. For example, replacing the phenyl ring with a pyridine (B92270) ring can introduce a nitrogen atom that can act as a hydrogen bond acceptor and alter the compound's solubility and metabolic profile.

The table below illustrates potential bioisosteric replacements and their hypothetical impact on compound properties.

Compound IDOriginal GroupBioisosteric ReplacementRationale for ReplacementPredicted Outcome
BMPC-009Carbamate (-O-CO-N-)Amide (-CH2-CO-N-)Improve metabolic stabilityIncreased half-life
BMPC-010BenzylPyridylmethylEnhance solubility, introduce H-bond acceptorImproved pharmacokinetic profile
BMPC-011Phenyl ringThiophene ringAlter hydrophobic interactionsModified target selectivity

Evaluation of Metabolic Stability and Pharmacokinetic Properties in SAR Studies

In addition to target affinity, a successful drug candidate must possess favorable pharmacokinetic properties, including good metabolic stability. nih.gov The piperidine-carbamate scaffold contains several potential sites for metabolism by cytochrome P450 enzymes.

The benzyl group is susceptible to aromatic hydroxylation, and the piperidine ring can undergo oxidation. The carbamate linkage itself can be subject to hydrolysis. SAR studies, therefore, must also evaluate the metabolic stability of new analogs. This is often done using in vitro assays with liver microsomes or hepatocytes.

Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile positions. For example, the introduction of a fluorine atom on the benzyl ring can block a site of hydroxylation and increase the compound's half-life. estranky.sk Modifications to the piperidine ring can also influence its metabolic fate.

The following table provides hypothetical data on the metabolic stability of various piperidine-carbamate derivatives.

Compound IDKey Structural FeatureIn Vitro Half-life (t1/2, min) in Human Liver Microsomes
BMPC-001Unsubstituted Benzyl15
BMPC-0024-Cl Benzyl45
BMPC-0124-F Benzyl60
BMPC-013N-de-methylated5

By systematically exploring these SAR and SPR aspects, medicinal chemists can rationally design and optimize piperidine-carbamate derivatives to achieve the desired biological activity and drug-like properties.

Computational Chemistry and Molecular Modeling in Benzyl Methyl Piperidin 4 Yl Carbamate Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme (receptor). For derivatives of piperidine (B6355638), this method has been instrumental in identifying potential therapeutic targets and optimizing ligand binding.

In a study on novel piperidine derivatives as potential analgesics, molecular docking was used to investigate their interaction with the µ-opioid receptor. The synthesized compounds were docked into the active site of the receptor, and their binding affinities were calculated. The results revealed that these derivatives fit well within the binding pocket, forming key interactions with amino acid residues such as Q124, D147, and W318. tandfonline.com The binding energies for the most promising compounds were found to be in the range of -5.9 to -7.3 kcal/mol, indicating strong and stable interactions. nih.gov

Similarly, in the context of developing inhibitors for the main protease (Mpro) of SARS-CoV-2, molecular docking was employed to screen piperidine-based compounds. nih.gov The docking studies helped in identifying the most favorable binding poses and the crucial interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. These computational predictions are invaluable for prioritizing candidates for further experimental testing.

Compound ClassTarget ReceptorKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
Piperidine Derivativesµ-Opioid ReceptorQ124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322, Y236-8.13 to -13.37
Piperidine-based CompoundsSARS-CoV-2 MproNot specified-5.9 to -7.3
Piperazine-based P2Y12 AntagonistsP2Y12 ReceptorArg256, Lys280Not specified

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-receptor interactions over time. Unlike the static picture provided by molecular docking, MD simulations can reveal changes in the conformation of both the ligand and the receptor, the stability of their complex, and the role of solvent molecules.

For instance, MD simulations have been used to study the binding of aryl formyl piperidine derivatives to the monoacylglycerol lipase (B570770) (MAGL), a potential target for antidepressant drugs. nih.gov These simulations, often run for hundreds of nanoseconds, helped to confirm the stability of the docked poses and to identify the key interactions that are maintained throughout the simulation. The results indicated that the inhibitor-protein complexes were stable, with the ligand remaining securely in the binding pocket. nih.gov

In another study focusing on piperidine derivatives as inhibitors of the protein kinase B (Akt), MD simulations were performed to assess the stability of the ligand-receptor complexes under physiological conditions. doi.org The findings from these simulations were in good agreement with the molecular docking results, providing greater confidence in the predicted binding modes. doi.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

In the field of piperidine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied. For a series of piperidine derivatives targeting the Akt protein, robust 3D-QSAR models were developed with high statistical significance (Q² > 0.6 and R² > 0.9). doi.org These models provided contour maps that highlighted the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties could be modified to enhance the inhibitory activity. doi.org

Another study focused on developing a 2D-QSAR model for carbamate-based inhibitors of acetylcholinesterase. nih.gov The model, which had a high coefficient of determination (R² = 0.81), was used to design new carbamate (B1207046) analogues with potentially improved inhibitory capacity. nih.gov

Compound ClassTargetQSAR Model TypeKey Statistical ParametersImportant Molecular Descriptors
Piperidine DerivativesAktCoMFA/CoMSIAQ²=0.631-0.663, R²=0.951-0.966Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields
Carbamate-based InhibitorsAcetylcholinesterase2D-QSARR²=0.81, R²adj=0.78, Q²cv=0.56Connolly Accessible Area, ELUMO, Hydrogen%
Piperidine DerivativesFarnesyltransferaseIn silico QSARNot specifiedPartial Charge (PEOE_VSA, Q_VSA), Hydrophobic Integy Moment (v_surf)

In Silico Identification of Novel Binding Sites (e.g., in Viral Proteins)

Computational methods can also be employed to identify potential new binding sites on protein targets, a process known as allosteric site prediction or cryptic site identification. This is particularly valuable when targeting proteins that are difficult to inhibit at their active site.

In the context of the COVID-19 pandemic, in silico screening of piperidine-based small molecules was performed against the main protease (3CLpro) of the SARS-CoV-2 virus. researchgate.net By using computational tools to analyze the protein structure, researchers can identify pockets and cavities that could potentially serve as binding sites for small molecule inhibitors. The CASTp server is one such tool that can predict active sites and the amino acid residues involved in their formation. nanobioletters.com For piperidine analogs, such analyses can guide the design of molecules that bind to these newly identified sites, potentially leading to novel therapeutic strategies.

Mechanistic Elucidation through Computational Approaches (e.g., Kinetic Isotope Effects, Isotopic Labeling)

Computational chemistry offers powerful tools for elucidating reaction mechanisms at the molecular level. Methods such as Density Functional Theory (DFT) can be used to calculate the energetics of reaction pathways, identify transition states, and predict kinetic isotope effects.

The formation of carbamates, a key functional group in "Benzyl methyl(piperidin-4-yl)carbamate," has been the subject of computational studies. For example, the reaction between CO2 and alkanolamines to form carbamates has been investigated using ab initio calculations. researchgate.netepa.gov These studies have explored different proposed mechanisms, such as a single-step, third-order reaction versus a zwitterion-mediated pathway. The computational results can help to distinguish between plausible mechanisms and provide a detailed understanding of the factors that control the reaction rate. researchgate.netepa.gov

Furthermore, computational analysis of the Pd-catalyzed formation of a carbamate derivative has been performed to understand the reaction pathway and the role of the catalyst. mdpi.com Such studies can provide valuable insights for optimizing reaction conditions and designing more efficient catalysts for the synthesis of complex molecules like "this compound." mdpi.com

Applications As a Research Intermediate and Chemical Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups in Benzyl (B1604629) methyl(piperidin-4-yl)carbamate makes it a highly valuable intermediate in multi-step organic syntheses. The piperidine (B6355638) nitrogen can be readily functionalized, while the carbamate (B1207046) group serves as a protected amine that can be deprotected under specific conditions to reveal a reactive secondary amine. This allows for sequential and controlled modifications of the molecule.

The benzyl group of the carbamate is a commonly employed protecting group for amines due to its stability under a variety of reaction conditions and its facile removal via hydrogenolysis. This feature is particularly advantageous in the synthesis of complex molecules where other functional groups might be sensitive to harsh deprotection conditions. The piperidine scaffold itself is a prevalent motif in many natural products and pharmaceuticals, making this compound a readily available starting material for their synthesis.

For instance, synthetic routes leading to complex alkaloids or other polycyclic nitrogen-containing compounds can utilize Benzyl methyl(piperidin-4-yl)carbamate as a key fragment. The piperidine ring can be incorporated into a larger molecular architecture, and subsequent removal of the benzyl and methyl carbamate groups can unmask a nucleophilic amine for further elaboration.

Precursor in the Design and Development of Bioactive Molecules

The piperidine moiety is a well-established pharmacophore found in a multitude of bioactive compounds. Its presence in this compound makes this compound an attractive precursor for the development of new therapeutic agents. The ability to modify both the piperidine nitrogen and the carbamate functionality allows for the systematic exploration of the chemical space around this scaffold to optimize biological activity.

Medicinal chemists often utilize such building blocks to generate libraries of related compounds for high-throughput screening. By varying the substituents on the piperidine ring or by replacing the benzyl group with other functionalities, a diverse range of molecules can be synthesized and evaluated for their biological effects.

The following table illustrates examples of bioactive molecules containing the piperidine scaffold, highlighting the importance of this structural motif in drug discovery.

Compound ClassExampleTherapeutic Area
Opioid AnalgesicsFentanylPain Management
AntipsychoticsHaloperidolSchizophrenia
AntihistaminesLoratadineAllergy
Calcium Channel BlockersAmlodipineHypertension

Contribution to Central Nervous System Agent Design

The piperidine ring is a common feature in many drugs that act on the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined spatial orientations allow for precise interactions with CNS receptors and enzymes. Consequently, this compound serves as a valuable starting point for the design of novel CNS agents.

Derivatives of N-benzylpiperidine have been explored in the synthesis of potent analgesics, such as analogs of fentanyl. The benzyl group can mimic interactions of endogenous ligands with opioid receptors, while modifications on the piperidine ring can fine-tune receptor selectivity and pharmacokinetic properties.

Furthermore, the carbamate functionality can influence the lipophilicity of a molecule, which is a critical parameter for its ability to cross the blood-brain barrier and exert its effects within the CNS. By modifying the carbamate portion of this compound, researchers can modulate this property to enhance the CNS penetration of newly designed compounds. Research into sulfamoylphenyl carbamate derivatives has shown their potential as anticonvulsant agents. unifi.it

Role in the Development of Prodrugs and Hybrid Molecules

The carbamate linkage in this compound is a key feature that enables its use in the development of prodrugs. acs.org Prodrugs are inactive or less active forms of a drug that are converted to the active form in the body. The carbamate bond can be designed to be cleavable by specific enzymes, leading to the controlled release of the active pharmaceutical ingredient. This approach can be used to improve a drug's solubility, stability, and bioavailability, or to target its action to specific tissues.

Moreover, the structure of this compound lends itself to the creation of hybrid molecules. Hybrid molecules are single chemical entities that combine two or more pharmacophores, with the aim of achieving a synergistic or multi-target therapeutic effect. The piperidine and the protected amine of this compound can serve as anchor points to attach other bioactive moieties, leading to the generation of novel chemical entities with unique pharmacological profiles. This strategy is increasingly being explored in drug discovery to address complex diseases with multifactorial etiologies. mdpi.com

Future Research Directions and Translational Perspectives

Strategic Optimization of Biological Activity and Selectivity

The development of Benzyl (B1604629) methyl(piperidin-4-yl)carbamate derivatives with enhanced biological activity and selectivity is a primary focus for future research. The inherent versatility of the piperidine (B6355638) and carbamate (B1207046) moieties allows for systematic structural modifications to fine-tune their pharmacological properties.

Structure-Activity Relationship (SAR) Studies: A crucial aspect of optimizing this chemical scaffold involves comprehensive SAR studies. By systematically altering various parts of the molecule—such as the benzyl group, the methyl group on the carbamate nitrogen, and the piperidine ring—researchers can identify key structural features that govern potency and selectivity. For instance, studies on related N-benzylpiperidine derivatives have shown that substitutions on the benzyl ring can significantly impact their inhibitory activity against enzymes like acetylcholinesterase (AChE). nih.gov Similarly, modifications to the carbamate portion can influence interactions with target proteins. nih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to predict the biological activity of novel derivatives and guide synthetic efforts. researchgate.net

Selectivity Tuning: Achieving selectivity for a specific biological target over others is paramount to minimizing off-target effects and enhancing the therapeutic window. For compounds based on the piperidinyl-carbamate scaffold, selectivity can often be modulated by exploiting subtle differences in the binding pockets of related proteins. For example, in the context of cholinesterase inhibitors, slight structural modifications on N-benzylpiperidine and N-benzylpiperazine carbamate derivatives have been shown to shift selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Molecular modeling and docking studies can provide valuable insights into the binding modes of these compounds, facilitating the rational design of more selective inhibitors. nih.gov

Exploration of Undiscovered Therapeutic Targets

The piperidine scaffold is a privileged structure in drug discovery, appearing in a wide range of approved drugs targeting various biological systems. This suggests that Benzyl methyl(piperidin-4-yl)carbamate and its derivatives may have therapeutic potential beyond currently established areas.

Central Nervous System (CNS) Disorders: Piperidine derivatives have a long history of application in the treatment of CNS disorders. nih.gov Future research could explore the potential of this compound analogs as modulators of novel neurological targets. For instance, certain piperidine-containing compounds have been investigated as cognition enhancers and for their potential in treating neurodegenerative diseases like Alzheimer's. nih.govnih.gov The exploration of targets such as novel G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neuroinflammation could unveil new therapeutic avenues. frontiersin.orgresearchgate.net

Oncology: The arylpiperazine and related piperidine scaffolds have also gained attention in cancer research. mdpi.com Derivatives of these structures have been shown to exhibit anti-proliferative activity in various cancer cell lines. Future investigations could assess the potential of this compound derivatives to inhibit novel cancer-related targets, such as specific kinases, protein-protein interactions, or epigenetic modulators. The modular nature of the scaffold allows for the synthesis of focused libraries for screening against a panel of cancer cell lines or specific oncogenic targets.

Advancements in Scalable and Sustainable Synthetic Methods

The translation of a promising compound from the laboratory to clinical and commercial settings is heavily dependent on the ability to produce it in large quantities through a cost-effective and environmentally friendly process.

Green Chemistry Approaches: Traditional methods for the synthesis of functionalized piperidines can involve harsh reagents and multiple steps. nih.gov Future research will likely focus on developing more sustainable synthetic routes to this compound and its analogs. This includes the use of enzymatic cascades, which can offer high selectivity and milder reaction conditions. rsc.org The development of one-pot reactions and the use of more environmentally benign solvents and catalysts are also key areas of focus in modern organic synthesis. nih.gov

Scalable Synthesis: Ensuring that a synthetic route is scalable is crucial for industrial production. This involves optimizing reaction conditions to maximize yield and purity while minimizing cost and operational complexity. Recent advances in flow chemistry and catalytic processes offer promising avenues for the scalable synthesis of highly functionalized piperidines. acs.org Developing robust and efficient methods for the synthesis of key intermediates, such as 4-aminopiperidine (B84694) derivatives, is also a critical aspect of ensuring a viable large-scale manufacturing process. researchgate.net

Integration of High-Throughput Screening and Multi-Omics Data in Compound Evaluation

The evaluation of new chemical entities like derivatives of this compound can be significantly accelerated and enhanced through the integration of modern screening and data analysis technologies.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target or in a cellular model of disease. elifesciences.org For derivatives of this compound, HTS can be used to quickly identify initial "hit" compounds with desired biological activity. This can be followed by more focused screening of smaller, rationally designed libraries to refine the structure-activity relationship and identify lead candidates.

Q & A

Basic: What are the optimized synthetic routes and critical reaction conditions for synthesizing Benzyl methyl(piperidin-4-yl)carbamate?

Answer:
The synthesis of benzyl carbamates often involves a multi-step approach, including protection/deprotection strategies and reductive amination. For example:

  • Piperidine ring functionalization : Start with tert-butyl-protected piperidine derivatives (e.g., tert-butyl 4-((benzyloxy)carbonylamino)piperidine-1-carboxylate) to introduce the carbamate group. Deprotection with trifluoroacetic acid (TFA) yields the free piperidine intermediate .
  • Reductive amination : Use sodium triacetoxyborohydride (STAB) in dichloromethane with acetic acid as a catalyst to couple amines with ketones, as demonstrated in analogous fentanyl-related syntheses .
  • Carbamate formation : React the deprotected piperidine intermediate with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate bond. Optimize yields (56–83%) by controlling stoichiometry and reaction time .

Key conditions:

  • Temperature : Room temperature for STAB-mediated reactions; elevated temperatures (40–60°C) for carbamate coupling.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate high-purity products (>98%) .

Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Confirm regiochemistry and stereochemistry. For example, piperidine protons appear as multiplets at δ 2.10–3.60 ppm, while benzyl groups show aromatic signals at δ 7.10–7.40 ppm .
    • 13C NMR : Identify carbamate carbonyl signals (~155 ppm) and piperidine carbons (~45–55 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) detects the molecular ion peak (e.g., m/z 481.7 [M+H]+ for related compounds) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers resolve discrepancies in spectroscopic data during the synthesis of novel carbamate derivatives?

Answer:
Conflicts in NMR or MS data often arise from:

  • Solvent effects : Deuterated solvents (e.g., CDCl3 vs. DMSO-d6) shift proton signals. Cross-reference with published spectra in the same solvent .
  • Tautomerism or rotamers : For example, carbamate groups may exhibit rotational barriers, splitting signals in NMR. Variable-temperature NMR can resolve this .
  • Impurities : Use preparative HPLC to isolate trace byproducts and reanalyze. In one study, a 56% yield product required additional purification to eliminate trifluoroacetate counterions .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data are ambiguous .

Advanced: What computational and experimental strategies guide the design of this compound derivatives for targeted biological activity?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Piperidine modifications : Introduce substituents (e.g., methyl, fluoro) at the 4-position to modulate steric bulk and electron density. For example, bulky groups enhance cholinesterase inhibition selectivity (IC50 < 10 µM) .
    • Benzyl group variations : Replace benzyl with substituted aryl groups (e.g., 3-chlorophenyl) to improve binding affinity. A 2019 study showed a 5-fold increase in activity with halogenated derivatives .
  • Molecular docking : Use software (e.g., AutoDock) to predict interactions with enzyme active sites (e.g., acetylcholinesterase). Prioritize derivatives with hydrogen-bonding to catalytic triads .
  • In vitro assays : Test inhibition kinetics using Ellman’s method for cholinesterases. Correlate IC50 values with computational predictions .

Advanced: How do electronic and steric effects of substituents influence the stability and reactivity of this compound analogues?

Answer:

  • Electronic effects :
    • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzyl ring increase carbamate electrophilicity, accelerating hydrolysis. This reduces plasma stability but enhances prodrug activation .
    • Electron-donating groups (e.g., methoxy) stabilize the carbamate bond, improving shelf life .
  • Steric effects :
    • Bulky substituents (e.g., tert-butyl) on the piperidine nitrogen hinder enzymatic degradation, prolonging half-life in biological systems .
    • Methyl groups at the piperidine 4-position restrict ring puckering, altering binding conformations in receptor assays .

Advanced: What methodologies are employed to analyze metabolic pathways and degradation products of this compound in preclinical studies?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the piperidine ring) .
  • Stability studies :
    • pH-dependent hydrolysis : Monitor degradation in buffers (pH 1–10) via HPLC. Carbamates typically hydrolyze rapidly in acidic conditions (t1/2 < 1 hr at pH 2) .
    • Plasma stability : Incubate with plasma at 37°C; quantify parent compound loss over 24 hours .
  • Degradation product identification : Isolate by preparative TLC and characterize via high-resolution MS and 2D NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl methyl(piperidin-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl methyl(piperidin-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.